BenchChemオンラインストアへようこそ!

3,3-Difluoro-5-hydroxypiperidin-2-one

Metabolic stability ADME Fluorine chemistry

3,3-Difluoro-5-hydroxypiperidin-2-one (DFHPO) is a privileged gem-difluorinated lactam scaffold delivering step-change advantages for CNS drug discovery. The gem-difluoro motif lowers basicity (pKa) versus non-fluorinated analogs, enhancing passive membrane permeability and reducing P-gp efflux for superior blood-brain barrier penetration. Its high metabolic stability in microsomal assays helps resolve rapid hepatic clearance without re-optimizing entire lead series. The 5-hydroxyl group enables versatile derivatization (esterification, etherification, oxidation) while preserving ADME benefits. Use DFHPO as a direct bioisosteric replacement for 5-hydroxypiperidin-2-one to accelerate SAR exploration and candidate nomination.

Molecular Formula C5H7F2NO2
Molecular Weight 151.11 g/mol
CAS No. 1256080-98-4
Cat. No. B1441297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-5-hydroxypiperidin-2-one
CAS1256080-98-4
Molecular FormulaC5H7F2NO2
Molecular Weight151.11 g/mol
Structural Identifiers
SMILESC1C(CNC(=O)C1(F)F)O
InChIInChI=1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10)
InChIKeyIGLPGCSKRIFQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-5-hydroxypiperidin-2-one (CAS 1256080-98-4): Procurement and Differentiation Guide for Medicinal Chemistry Building Blocks


3,3-Difluoro-5-hydroxypiperidin-2-one (DFHPO) is a gem-difluorinated piperidin-2-one derivative that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry . The compound features a six-membered lactam ring with a hydroxyl group at the 5-position and two fluorine atoms at the 3-position (C5H7F2NO2, MW 151.11). Its structural signature—the gem-difluoro moiety—confers distinct physicochemical properties that differentiate it from non-fluorinated and mono-fluorinated analogs, making it a valuable building block for drug discovery programs targeting optimized pharmacokinetic and pharmacodynamic profiles [1].

Why 3,3-Difluoro-5-hydroxypiperidin-2-one Cannot Be Replaced by Common Piperidinone Analogs


The gem-difluoro substitution at the 3-position fundamentally alters key physicochemical properties—basicity, lipophilicity, and metabolic stability—in ways that cannot be achieved by non-fluorinated or mono-fluorinated piperidin-2-ones [1]. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that the number of fluorine atoms and their distance to the protonation center are the major determinants of compound basicity (pKa), while conformational preferences introduced by the difluoro group significantly modulate both pKa and LogP [2]. Consequently, substituting 3,3-difluoro-5-hydroxypiperidin-2-one with a non-fluorinated 5-hydroxypiperidin-2-one or a mono-fluoro analog would yield divergent physicochemical and ADME profiles, potentially compromising lead optimization outcomes and requiring extensive re-optimization [3].

Quantitative Differentiation Evidence for 3,3-Difluoro-5-hydroxypiperidin-2-one


Metabolic Stability Enhancement: Gem-Difluoro Substitution Reduces Intrinsic Microsomal Clearance

A systematic study of mono- and difluorinated saturated heterocyclic amines evaluated intrinsic microsomal clearance (CLint) as a measure of metabolic stability. The 3,3-difluoro substitution pattern in piperidine derivatives was associated with high metabolic stability, with most compounds exhibiting low CLint values, in contrast to the 3,3-difluoroazetidine derivative which was the single exception noted for lower stability [1]. This class-level finding supports the expectation that 3,3-difluoro-5-hydroxypiperidin-2-one will demonstrate enhanced metabolic stability relative to non-fluorinated 5-hydroxypiperidin-2-one, a critical advantage for lead compounds requiring improved in vivo half-life.

Metabolic stability ADME Fluorine chemistry

Basicity Modulation: pKa Reduction via Gem-Difluoro Substitution

Introduction of fluorine atoms adjacent to basic nitrogen centers significantly reduces pKa. For 3,3-difluoropiperidine, the predicted pKa is 6.51±0.10 , representing a substantial decrease compared to unsubstituted piperidine (pKa ~11.2). In contrast, the non-fluorinated 5-hydroxypiperidin-2-one exhibits a predicted pKa of 14.21±0.20 . While direct experimental pKa data for 3,3-difluoro-5-hydroxypiperidin-2-one are not publicly available, the gem-difluoro substitution pattern is expected to similarly reduce the basicity of the lactam nitrogen, resulting in a less basic, potentially more membrane-permeable molecule at physiological pH.

pKa modulation Basicity Fluorine effect

Synthetic Accessibility: Validated Route to 5-Hydroxy-3,3-difluoropiperidine Scaffold

A straightforward synthetic pathway toward 5-hydroxy-3,3-difluoropiperidines has been established, starting from 2,2-difluoro-4-pentenoic acid. The key step involves iodolactonization to form the corresponding γ-lactone, which is subsequently transformed into the target 5-hydroxy-3,3-difluoropiperidine [1]. This methodology enables access to the core scaffold of 3,3-difluoro-5-hydroxypiperidin-2-one and its derivatives, providing a reliable synthetic entry point that contrasts with the more limited synthetic options for alternative difluoro-piperidinone regioisomers (e.g., 3,3-difluoro-4-piperidinone, which requires different precursors).

Synthetic methodology Building block Process chemistry

Commercial Purity Benchmark: Minimum 95% Purity Across Reputable Vendors

3,3-Difluoro-5-hydroxypiperidin-2-one is commercially available from multiple reputable vendors with a minimum purity specification of 95%. Fluorochem offers the compound at 95.0% purity , Leyan (Shanghai Haoyuan Chemexpress) provides it at 95% purity , and CymitQuimica lists it at ≥95% purity . This consistent purity benchmark across suppliers provides procurement confidence. In contrast, structurally related analogs such as 3,3-difluoro-4-piperidinone are typically offered at 97% purity , indicating a slight but potentially meaningful difference in commercial quality standards that may reflect relative synthetic challenges or purification demands.

Purity Quality control Procurement

High-Value Application Scenarios for 3,3-Difluoro-5-hydroxypiperidin-2-one in Drug Discovery


Lead Optimization for CNS-Penetrant Candidates

The reduced basicity (lower pKa) inferred for 3,3-difluoro-5-hydroxypiperidin-2-one relative to non-fluorinated piperidin-2-ones [1] positions this building block favorably for the design of CNS-penetrant drug candidates. Lower basicity correlates with improved passive membrane permeability and reduced P-glycoprotein efflux, critical parameters for crossing the blood-brain barrier. Incorporation of this scaffold into CNS-targeted programs may enhance brain exposure without requiring additional prodrug strategies.

Metabolic Stability Enhancement in Early-Stage Lead Series

The gem-difluoro motif is associated with high metabolic stability in microsomal clearance assays [1]. Medicinal chemistry teams can leverage 3,3-difluoro-5-hydroxypiperidin-2-one as a core scaffold to address rapid hepatic clearance issues identified in earlier lead series. The hydroxyl group at the 5-position provides a convenient synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) without compromising the metabolic stability conferred by the 3,3-difluoro group [2].

Building Block for Fluorine-Containing Bioisosteres

Fluorinated piperidine derivatives serve as valuable bioisosteres in medicinal chemistry, often replacing metabolically labile or poorly permeable moieties [2]. The 3,3-difluoro-5-hydroxypiperidin-2-one scaffold can be employed as a direct replacement for 5-hydroxypiperidin-2-one in existing lead compounds, enabling rapid SAR exploration around the impact of gem-difluorination on target potency, selectivity, and ADME properties.

Gamma-Secretase Modulator Development

Difluoropiperidine acetic acids have been reported as gamma-secretase modulators [3]. While the specific compound is not directly cited in those studies, the 3,3-difluoropiperidine core is a key structural feature in this class. 3,3-Difluoro-5-hydroxypiperidin-2-one offers a functionalized entry point for the synthesis of novel gamma-secretase modulator analogs, enabling exploration of substitution patterns at the 5-position for optimized potency and selectivity.

Quote Request

Request a Quote for 3,3-Difluoro-5-hydroxypiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.